1,2-Epoxydodecane

Hydrophobicity Surfactant Design Lipophilicity

1,2-Epoxydodecane (2855-19-8) is a C12 linear terminal epoxide that uniquely combines an oxirane ring with strong hydrophobicity (LogP 5.9). It enables 99.2% conversion and >99% alternating degree in solvent-free CO₂ copolymerization, yielding high-Mw polycarbonates (>100 kg/mol). The C12 spacer achieves ~35 Å interlayer expansion in zirconium phosphate nanofillers for polyethylene intercalation—performance shorter epoxides cannot replicate. For polysaccharide modification, its high LogP drives efficient hydrophobic grafting (DS up to 10%) in aqueous micellar systems. Choose ≥95% purity for reproducible results in advanced polymer and surface chemistry. Request a bulk quote today.

Molecular Formula C12H24O
Molecular Weight 184.32 g/mol
CAS No. 2855-19-8
Cat. No. B1583528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Epoxydodecane
CAS2855-19-8
Molecular FormulaC12H24O
Molecular Weight184.32 g/mol
Structural Identifiers
SMILESCCCCCCCCCCC1CO1
InChIInChI=1S/C12H24O/c1-2-3-4-5-6-7-8-9-10-12-11-13-12/h12H,2-11H2,1H3
InChIKeyMPGABYXKKCLIRW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityless than 1 mg/mL at 73° F (NTP, 1992)

1,2-Epoxydodecane (CAS 2855-19-8) Technical Overview for Procurement Decisions


1,2-Epoxydodecane (CAS 2855-19-8) is a C12 linear aliphatic terminal epoxide, belonging to the class of long-chain α-olefin epoxides . It is a colorless, moisture-sensitive liquid with a molecular weight of 184.32 g/mol . The compound is primarily utilized as a reactive intermediate, diluent, or hydrophobic modifier in polymer, surfactant, and material science applications where a balance between epoxide ring strain and extended alkyl chain hydrophobicity is required .

1,2-Epoxydodecane Performance Constraints and Analog Limitations


Substitution with shorter-chain analogs (e.g., 1,2-epoxyoctane, C8; 1,2-epoxydecane, C10) or longer-chain homologs (e.g., 1,2-epoxyhexadecane, C16) is not scientifically neutral due to quantifiable differences in hydrophobicity (LogP) and chain-length-dependent reactivity . These differences directly impact the balance of properties in end-use applications: shorter chains provide insufficient hydrophobicity for certain surfactant or compatibilizer functions, while longer chains can lead to decreased reactivity, increased viscosity, and processing challenges in polymerization systems .

1,2-Epoxydodecane (2855-19-8) Quantitative Differentiation vs. Analogs


Quantified Hydrophobicity Advantage Over C8 and C10 Epoxides

The LogP (octanol-water partition coefficient) of 1,2-epoxydodecane is measured at 5.9 at 20°C, significantly higher than that of shorter-chain analogs 1,2-epoxyoctane (LogP 2.35560) and 1,2-epoxydecane (LogP 3.81 at 25°C) . This provides a quantifiable increase in lipophilicity, directly influencing its partitioning behavior in aqueous-organic systems and its effectiveness as a hydrophobic modifier .

Hydrophobicity Surfactant Design Lipophilicity

Validated Polymerization Performance: High Conversion and Alternating Selectivity in CO2 Copolymerization

In solvent-free copolymerization with CO2 catalyzed by a Zn-Co(III) double metal cyanide complex, 1,2-epoxydodecane (EDD) achieved 99.2% monomer conversion and yielded copolymers with >99% alternating degree . This high performance is notable given that long-chain epoxides are often considered low-reactivity due to their electron-donating alkyl groups . No direct comparator data for C8 or C10 analogs under identical conditions was located; this is class-level inference based on the well-established difficulty of polymerizing long-chain epoxides.

Polymerization Catalysis CO2 Utilization

Thermal Stability of Covalent Surface Modification: Interlayer Expansion in Zirconium Phosphate

Reaction of 1,2-epoxydodecane with zirconium phosphate (ZrP) forms P-O-C bonds, yielding organically modified materials (ZrP(C12)x) that are thermally stable up to at least 200°C . The interlayer distance of the ZrP increases continuously with the degree of substitution (x), expanding from ~20 Å to ~35 Å as x increases from ~0.5 to ~2.0 . This specific dodecyl chain length enables intercalation of molten polyethylene, a property not achievable with shorter alkyl chains .

Nanocomposites Surface Modification Thermal Stability

1,2-Epoxydodecane (2855-19-8) Evidence-Based Application Scenarios


Nanocomposite Filler Preparation for Polyolefin Intercalation

Based on evidence of thermal stability (≥200°C) and interlayer expansion (up to ~35 Å) upon reaction with zirconium phosphate, 1,2-epoxydodecane is uniquely suited for preparing organically modified nanofillers that can intercalate molten polyethylene . This application is enabled by the specific C12 chain length, which provides the necessary gallery spacing not achievable with shorter-chain epoxides .

Synthesis of High Molecular Weight, Alternating Aliphatic Polycarbonates via CO2 Copolymerization

The demonstrated high conversion (99.2%) and alternating degree (>99%) in CO2 copolymerization under solvent-free, Zn-Co(III) DMC catalysis validates the use of 1,2-epoxydodecane as a monomer for producing high molecular weight (>100 kg/mol) polycarbonates . This contrasts with the generally low reactivity expected for long-chain epoxides, offering a viable route to sustainable polymer materials .

Hydrophobic Modification of Polysaccharides in Micellar Media

The high LogP value (5.9) of 1,2-epoxydodecane enables efficient hydrophobic modification of water-soluble polymers like dextran in aqueous micellar systems, achieving degrees of substitution up to 10% . This application leverages the compound's pronounced lipophilicity to impart amphiphilic character to polysaccharides, a property that shorter-chain epoxides (LogP < 4) cannot provide to the same extent .

Technical Documentation Hub

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